molecular formula C18H23NO3 B022383 Etodolac methyl ester CAS No. 122188-02-7

Etodolac methyl ester

Cat. No.: B022383
CAS No.: 122188-02-7
M. Wt: 301.4 g/mol
InChI Key: CRRWJZHQYUTACF-UHFFFAOYSA-N
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Description

Etodolac methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C18H23NO3 and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enhancing Solubility and Bioavailability : The use of β-cyclodextrins with etodolac enhances its solubility and dissolution rate, thereby improving oral bioavailability and reducing gastrointestinal irritation (Ammar et al., 2013).

  • Cancer Prevention : Etodolac has been shown to prevent chemically induced biliary carcinogenesis in bilioenterostomized hamsters, significantly reducing the risk of developing biliary carcinomas (Tsuneoka et al., 2004).

  • Optical Resolution : The efficient method for the optical resolution of etodolac using L-cinchonidinium salt or chiral isopinocamphenol diastereomeric esters has been explored, providing insights into the racemization mechanism of chiral etodolac (Chou et al., 2001).

  • Monitoring Conversion Processes : An HPLC method has been developed for monitoring the conversion of 7-ethyltryptophol to methyl ester of etodolac, identifying key parameters for large-scale production (Habinovec et al., 2016).

  • Drug Monitoring in Human Plasma : A method for determining etodolac acid in human plasma after single epicutaneous administration has been developed, providing valuable information for drug monitoring and safety monitoring (Giachetti et al., 1994).

  • Synthesis Methods : Methods for synthesizing etodolac, a non-steroidal anti-inflammatory agent, have been explored using o-nitroethylbenzene as raw material (Ying-qi, 2005).

  • Clinical Pharmacokinetics Studies : LC-MS/MS provides a fast, accurate, and non-destructive method for determining etodolac enantiomers in human plasma, aiding in clinical pharmacokinetics studies (Silva et al., 2016).

  • Analgesic and Antiinflammatory Effects : The analgesic and antiinflammatory effects of etodolac are primarily due to the (+) enantiomer, which inhibits prostaglandin synthetase and is effective in treating arthritis in rats (Demerson et al., 1983).

  • Management of Pain : Etodolac is effective and well-tolerated as an analgesic for various pain states, including acute post-surgery pain, sports injuries, and various inflammatory and degenerative arthritis conditions (Bellamy, 1997).

  • Enhancing Water-Solubility : Adding co-solvents, such as cyclodextrins, to etodolac enhances its water-soluble properties, improving its stability and effectiveness in non-steroid anti-inflammatory drugs (Naito et al., 2013).

Mechanism of Action

Target of Action

Etodolac methyl ester primarily targets cyclooxygenase (COX) enzymes . These enzymes are responsible for the production of inflammatory mediators such as prostaglandins .

Mode of Action

The compound works by inhibiting the activity of COX enzymes . This inhibition blocks the production of inflammatory mediators, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

The inhibition of COX enzymes affects the conversion of arachidonic acid into prostacyclin and prostaglandin . These are key biochemical pathways involved in inflammation and pain sensation. The COX-1 enzyme performs housekeeping functions and is expressed in all tissues, while COX-2 is expressed only in the gonads (ovaries), brain, and kidney .

Pharmacokinetics

The synthesized mutual prodrugs of etodolac, including this compound, are stable in an acidic environment (pH 1.2) and readily hydrolyzed in a basic environment (pH 7.4) . The average half-life (t1/2) in an acidic environment ranges from 33.72 to 44.33 hours, and in a basic medium, it is between 15.29 and 18.32 hours .

Result of Action

The result of the compound’s action is a reduction in inflammation, pain, and fever . All the synthesized molecules, including this compound, have more analgesic and anti-inflammatory potential than etodolac . They also have a lower ulcerogenic index than the parent drug .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is stable in an acidic environment and readily hydrolyzed in a basic environment . This suggests that the pH of the environment could influence the compound’s action, efficacy, and stability.

Safety and Hazards

Etodolac is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and causes serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling .

Properties

IUPAC Name

methyl 2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-4-12-7-6-8-13-14-9-10-22-18(5-2,11-15(20)21-3)17(14)19-16(12)13/h6-8,19H,4-5,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRWJZHQYUTACF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60881392
Record name Etodolac methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60881392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122188-02-7
Record name Methyl 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etodolac methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etodolac methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid methyl ester
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Record name ETODOLAC METHYL ESTER
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Synthesis routes and methods I

Procedure details

To a solution of 7-ethyltryptophol (12.0 g) in a mixture of methanolic hydrogen chloride (10% w/v, 50.0 ml) and toluene (50 ml), methyl 3-oxopentanoate (9.1 g, 0.07 mole) was added in one lot, at 25° C. The reaction mixture was stirred at 25-30° c for 7 hours. The reaction mixture concentrated to about 20 ml under reduced pressure. Methanol (50 ml) was added to the concentrate and the solution was extracted with hexane (100 ml). Hexane was concentrated to about 20 ml and methanol (10 ml) was added. The product was filtered, washed with methanol and dried to afford the title compound (15.8 g, 84%), m.p. 128-130° C., purity: 97.8%.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
84%

Synthesis routes and methods II

Procedure details

To a solution of 7-ethyltryptophol (12.0 g) in 1-butanolic hydrogen chloride (5% w/v, 100.0 ml), methyl 3-oxopentanoate (9.1 g) was added in one lot, at 25° C. The reaction mixture was stirred at 25-30° C. for 7 hours. The reaction mixture was extracted with hexane (100.0 ml). Hexane was concentrated to about 20 ml and methanol (10 ml) was added. The product was filtered, washed with methanol and dried to afford the titled compound (14.7 g, 79%), m.p. 128-130° C.; purity: 96.2%.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
79%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the new process for preparing etodolac methyl ester described in the research?

A1: The research paper highlights a novel process for synthesizing this compound, a crucial precursor to etodolac. [] This new method boasts several advantages over traditional methods:

  • High Stability and Yield: The reaction demonstrates enhanced stability and consistently achieves a high yield of this compound, approaching 100% conversion rate. []
  • Simplified Procedure and Cost-Effectiveness: The process is significantly simplified, requiring fewer steps and milder reaction conditions. This translates to reduced production costs. []
  • Environmentally Friendly: The utilization of a mixed solvent system and minimized waste generation contribute to a more environmentally responsible approach. []

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